3-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl benzoate - 5488-74-4

3-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl benzoate

Catalog Number: EVT-3995193
CAS Number: 5488-74-4
Molecular Formula: C25H27N7O4
Molecular Weight: 489.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The provided abstracts discuss a series of compounds containing a 1,3,5-triazine ring with morpholine substituents, often featuring a benzimidazole group, which have been investigated for their potential as Phosphatidylinositol 3-kinase (PI3K) inhibitors. [, , ] PI3Ks are a family of enzymes involved in cell growth, proliferation, survival, and motility, making them important targets for cancer therapy. [, ]

Synthesis Analysis

While the abstracts do not provide detailed synthetic procedures, they allude to structure-activity relationship (SAR) studies involving modifications to a core structure. [, ] These modifications likely involve introducing different substituents onto the 1,3,5-triazine or benzimidazole rings. One study specifically mentions substituting the 4 and 6 positions of the benzimidazole ring. [] Another study focuses on designing and synthesizing 1,3,5-triazine or pyrimidine derivatives containing a dithiocarbamate moiety. []

Molecular Structure Analysis

The molecular structure of the compounds discussed centers around a 1,3,5-triazine ring, often linked to a benzimidazole moiety. [, ] Substitutions on these rings, particularly at the 4 and 6 positions of the benzimidazole, significantly influence the compounds' potency. []

Mechanism of Action

The compounds discussed are proposed to act as PI3K inhibitors. [, ] One study specifically highlights the 6-amino-4-methoxy analog of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) displaying potent inhibition against various class Ia PI3K enzymes, including mutant forms of the p110α isoform. [] Another study identifies a potent compound that selectively inhibits PI3Kα and disrupts multiple events in lysosome homeostasis, including lysosome fission, trafficking of molecules into lysosomes, and heterotypic fusion between lysosomes and autophagosomes. [] This compound's ability to prevent lysosomes from participating in macroautophagy/autophagy suggests its therapeutic potential in treating autophagy-dependent diseases. []

Physical and Chemical Properties Analysis

The abstracts provide limited information on the physical and chemical properties of the compounds. One study mentions the need to improve the solubility of 4-substituted benzimidazole analogs of ZSTK474. []

Applications

The primary application of the 1,3,5-triazine-based compounds discussed in the abstracts is in developing anticancer agents. [, , ] These compounds show promise as PI3K inhibitors, particularly for treating cancers dependent on autophagy. [] One study demonstrates the in vivo efficacy of a 6-amino-4-methoxy analog of ZSTK474 in significantly reducing tumor growth in a human glioblastoma xenograft model. [] Another study highlights a compound that selectively kills autophagy-dependent melanoma cells and proposes its potential in combinatorial anticancer therapies. []

Beyond cancer treatment, one study explores the use of a pyrenyl derivative encapsulated within a water-soluble metalla-cage formed by 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine (tpt). [] This research focuses on developing drug delivery systems using metalla-cages. []

Furthermore, one study investigates the use of 1''-(4,6-diphenyl-1,3,5-triazin-2-yl)-9,9''-diphenyl-9H,9''H-3,3':9',4''-tercarbazole (TrzCz1) and 3',6'-di-tert-butyl-1-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-4,9'-bicarbazole (TrzCz2) as blue thermally activated delayed fluorescent (TADF) emitters in organic light-emitting diodes (OLEDs). [] These emitters exhibit blue-shifted emission compared to similar TADF emitters and have achieved promising external quantum efficiencies in device applications. []

2-(Difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474)

Compound Description: ZSTK474 is a potent pan-class I PI3K inhibitor. [, , ] Studies have demonstrated its efficacy against various cancer cell lines, including U87MG human glioblastoma. [] It serves as a crucial starting point for developing novel PI3K inhibitors with improved potency and selectivity. [, , ]

6-amino-4-methoxy Analogue of ZSTK474

Compound Description: This ZSTK474 analog, with amino and methoxy substitutions at the 4 and 6 positions of the benzimidazole ring, exhibits a substantial increase in potency against class Ia PI3K enzymes compared to ZSTK474. [] This modification also significantly enhances its activity against mutated p110α isoforms (H1047R and E545K). [] In vivo studies using a U87MG human glioblastoma xenograft model demonstrated significant tumor growth reduction with this analog. []

6-aza-4-methoxy Analogue of ZSTK474

Compound Description: This analog, featuring an aza substitution at the 6-position and a methoxy group at the 4-position of the benzimidazole ring, demonstrates significantly lower potency compared to the 6-amino-4-methoxy analogue and ZSTK474 against all three class Ia PI3K enzymes. []

Relevance: Comparing the activity of the 6-aza-4-methoxy and 6-amino-4-methoxy analogues underscores the importance of the amino group at the 6-position for potent PI3K inhibition. [] This finding suggests that incorporating similar functional groups in the phenyl benzoate moiety of 3-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate could be a potential strategy for modulating its biological activity and exploring its potential as a PI3K inhibitor.

Compound Description: These novel compounds were designed as potential selective PI3Kα inhibitors. [] They incorporate a dithiocarbamate moiety into either a 1,3,5-triazine or pyrimidine scaffold. Compound 13, a representative example, exhibits potent PI3Kα inhibition and promising anti-tumor activity in vitro and in vivo with minimal toxicity. []

1''-(4,6-diphenyl-1,3,5-triazin-2-yl)-9,9''-diphenyl-9H,9''H-3,3':9',4''-tercarbazole (TrzCz1) and 3',6'-di-tert-butyl-1-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-4,9'-bicarbazole (TrzCz2)

Compound Description: TrzCz1 and TrzCz2 are blue thermally activated delayed fluorescent (TADF) emitters. [] These compounds were synthesized by attaching a diphenyltriazine acceptor and a bicarbazole or t-butylcarbazole donor to a phenylcarbazole core. [] This design strategy successfully induced blue-shifted emissions, making them promising materials for OLED applications. []

Properties

CAS Number

5488-74-4

Product Name

3-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl benzoate

IUPAC Name

[3-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl] benzoate

Molecular Formula

C25H27N7O4

Molecular Weight

489.5 g/mol

InChI

InChI=1S/C25H27N7O4/c33-22(20-6-2-1-3-7-20)36-21-8-4-5-19(17-21)18-26-30-23-27-24(31-9-13-34-14-10-31)29-25(28-23)32-11-15-35-16-12-32/h1-8,17-18H,9-16H2,(H,27,28,29,30)/b26-18+

InChI Key

LGSCANMPYGERSL-NLRVBDNBSA-N

SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OC(=O)C4=CC=CC=C4)N5CCOCC5

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OC(=O)C4=CC=CC=C4)N5CCOCC5

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC=CC=C4)N5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.